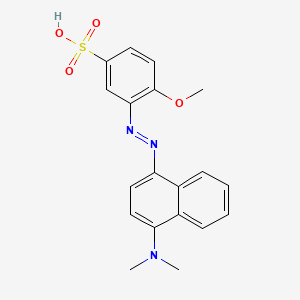
18-Hydroxycorticosterone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxycorticosterone-d4 is a deuterated form of 18-Hydroxycorticosterone, a corticosteroid and corticosterone derivative. This compound is used primarily for research purposes and is not intended for human consumption . It is known for its role in the biosynthesis of aldosterone, an important hormone in the regulation of electrolyte balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 18-Hydroxycorticosterone-d4 involves the incorporation of deuterium atoms into the 18-Hydroxycorticosterone molecule. This can be achieved through isotope exchange reactions or by using deuterated reagents during the synthesis . The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high isotopic purity of the final product . The compound is then tested for its isotopic purity and chemical composition before being made available for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
18-Hydroxycorticosterone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 18-oxocorticosterone, while reduction can yield 18-hydroxycorticosterone .
Wissenschaftliche Forschungsanwendungen
18-Hydroxycorticosterone-d4 is widely used in scientific research due to its role in the biosynthesis of aldosterone. Some of its applications include:
Wirkmechanismus
18-Hydroxycorticosterone-d4 exerts its effects by serving as an intermediate in the biosynthesis of aldosterone. The enzyme aldosterone synthase catalyzes the conversion of this compound to aldosterone in the zona glomerulosa of the adrenal cortex . This process involves multiple hydroxylation steps and is crucial for maintaining electrolyte balance and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
18-Hydroxycorticosterone: The non-deuterated form of 18-Hydroxycorticosterone-d4, involved in the same biosynthetic pathway.
18-Hydroxycortisol: Another corticosteroid involved in the biosynthesis of aldosterone.
18-Oxocortisol: A derivative of 18-Hydroxycorticosterone, also involved in aldosterone biosynthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |
InChI-Schlüssel |
HFSXHZZDNDGLQN-NREATFFYSA-N |
Isomerische SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)C(=O)CO |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
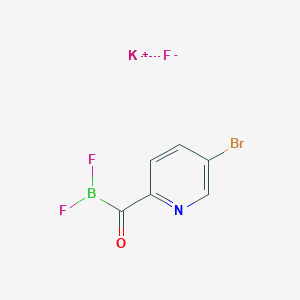
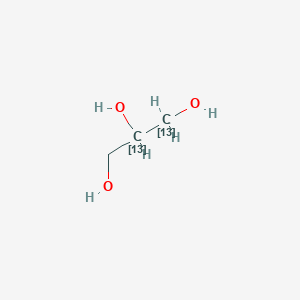
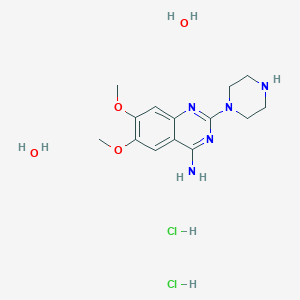

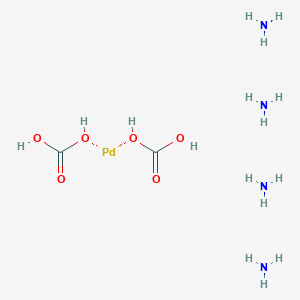

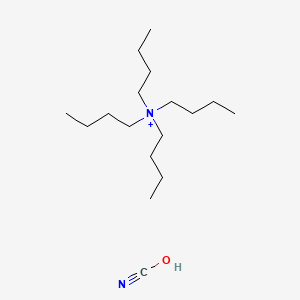
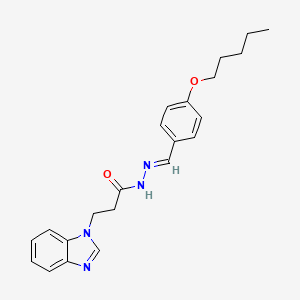

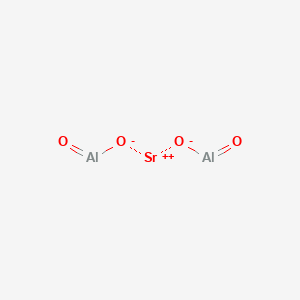
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
